1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of 169.22 g/mol. It is classified as a pyrrolidine derivative, specifically a carboxylic acid, and is noted for its potential applications in medicinal chemistry and as a building block in drug discovery. The compound is recognized by its CAS number 342793-01-5, and it is primarily utilized in research and development within pharmaceutical contexts.
The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid can be achieved through various methods, often involving the alkylation of pyrrolidine derivatives. A notable approach includes the use of cyclopropylmethyl halides to alkylate pyrrolidine-2-carboxylic acid derivatives, thereby introducing the cyclopropylmethyl group without racemization, which is critical for maintaining the chirality of the compound .
The molecular structure of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid functional group at the second position and a cyclopropylmethyl substituent at the first position. This unique arrangement contributes to its chemical properties and biological activity.
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The cyclopropylmethyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This property makes it a candidate for further research in therapeutic applications, particularly in drug design targeting neurological or metabolic pathways.
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid has several scientific uses:
The synthesis of 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid critically depends on efficient cyclopropane ring construction. Key methodologies include:
Table 1: Cyclopropanation Methods for Precursor Synthesis
Method | Reagents | Yield Range | Diastereoselectivity | Limitations | |
---|---|---|---|---|---|
Simmons-Smith | ICH₂ZnI, CH₂Cl₂ | 70-85% | >95% d.e. (with DG) | Requires directing group (DG) | |
Kulinkovich | Ti(OiPr)₄, cPrMgBr | 60-78% | Moderate | Competitive β-hydride transfer | |
MIRC | Me₂S⁺CH₂⁻, α,β-unsaturated ester | 65-92% | Up to 90% ee | Sensitivity to steric hindrance | [2] [9] |
Pyrrolidine core assembly employs proline derivatives or ring-closing strategies:
Table 2: Pyrrolidine Ring Construction and Carboxylation Methods
Strategy | Key Reagents/Conditions | Yield | Carboxylation Method | |
---|---|---|---|---|
N-Alkylation | cPrCH₂Br, K₂CO₃, DMF, 60°C | 75-88% | Starting from proline | |
Reductive Cyclization | cPrCH₂NH₂, PPTS, toluene, Δ | 55-70%* | KMnO₄ oxidation | |
Biocatalytic Assembly | Laccase, O₂, buffer, rt | 42-91% | Decarboxylation of dione | [2] [7] [10] |
*over two steps
Controlling stereochemistry at C2 and C3 positions requires tailored approaches:
Table 3: Stereoselective Synthesis Optimization
Technique | Conditions | Enantioselectivity | Yield | |
---|---|---|---|---|
Chiral Auxiliary | Rh₂(S-DOSP)₄, CH₂Cl₂, 25°C | 92% ee | 78% | |
Dynamic Kinetic Resolution | Pd(OAc)₂/JohnPhos, Zn(cPr)₂, THF | 86% ee | 82% | |
Biocatalysis | CAL-B, MTBE, a𝓌=0.3, 30°C | >99% ee | 65% | [8] [10] |
Method selection impacts scalability, purification efficiency, and stereocontrol:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase (Improved Route) | |
---|---|---|---|
Resin/Linker | Chlorotrityl chloride | Not applicable | |
Cyclopropylmethylation | cPrCH₂Br/DIPEA/DMF | cPrCH₂OTf/Ag₂O/CH₃CN | |
Key Advantage | No intermediate purification | Higher scalability (gram-to-kilogram) | |
Overall Yield | 73% (3 steps) | 81% (2 steps) | |
Purity (HPLC) | >95% | >98% | [7] |
Case Study: Synthesis of GluN1/GluN2A NMDA receptor antagonist precursor demonstrated SPS superiority for analogs (18 compounds, avg. yield 76% vs. solution-phase 52%), though solution-phase delivered higher single-batch quantities (12 g vs. 600 mg) [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1